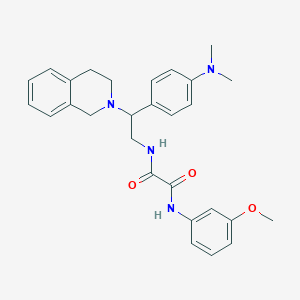

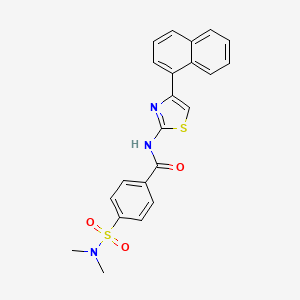

![molecular formula C24H18N2O2S B2874978 N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-4-phenoxybenzamide CAS No. 361160-48-7](/img/structure/B2874978.png)

N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-4-phenoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-4-phenoxybenzamide” is a compound that contains a thiazole ring. Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .

Synthesis Analysis

The synthesis of “N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-4-phenoxybenzamide” and its analogs has been reported in several studies . These compounds were uncovered through a high-throughput screen (HTS) and a systematic structure-activity relationship study (SAR) yielded variants of the hit, bearing modified A- and B-rings as potent inhibitors .Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The specific physical and chemical properties of “N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-4-phenoxybenzamide” are not mentioned in the retrieved papers.Aplicaciones Científicas De Investigación

Cancer Therapeutics

The compound exhibits potential as a therapeutic agent in cancer treatment due to its cytotoxic activity against cancer cells. Studies have shown that similar naphthoimidazole derivatives can selectively target cancer cells, such as leukemic cells (HL-60), with IC50 values ranging from 8.71 to 29.92 μM . This indicates a promising avenue for the development of antitumor theranostic systems.

Fluorescent Probes for Imaging

These compounds have been identified as having intense fluorescence emissions in the blue region, with large Stokes shifts (20–103 nm), making them suitable for use as fluorescent probes in diagnostic imaging . Their optical properties could be harnessed for tracking and imaging in biomedical applications.

Antimicrobial Agents

Thiazole derivatives have been recognized for their antimicrobial activities. Although the specific compound has not been directly studied for this application, related 2,4-disubstituted thiazoles have shown efficacy against a range of microbes, including Bacillus subtilis and Escherichia coli . This suggests potential antimicrobial applications for the compound.

Bioactive Heterocyclic Compounds

The structural features of naphtho[1,2-d]thiazol compounds make them bioactive heterocycles, which can be employed in various biomedical applications. Their bioactivity can be further explored for potential use in drug development .

Protein Tyrosine Phosphatase Inhibitors

Compounds with similar structures have been tested as protein tyrosine phosphatase 1B (PTP1B) inhibitors, which are effective therapeutic agents for the treatment of diabetes mellitus. The presence of the naphtho[1,2-d]thiazol moiety could indicate similar applications for the compound .

Anticancer and Antimicrobial Natural Product Synthesis

The compound’s structure is reminiscent of natural products that exhibit remarkable anticancer and antimicrobial activity. It could serve as a precursor or model for the synthesis of new compounds with enhanced biological activities .

Antiallergic Agents

Derivatives containing similar structural motifs have been shown to inhibit tumor necrosis factor (TNF-α) production and can be used as antiallergic agents. This suggests that the compound may have applications in the treatment of allergies .

Antioxidant and Anti-inflammatory Activities

The naphtho[1,2-d]thiazol structure is associated with antioxidant and anti-inflammatory activities. This opens up research possibilities for the compound’s use in conditions associated with oxidative stress and inflammation .

Mecanismo De Acción

Propiedades

IUPAC Name |

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O2S/c27-23(17-10-13-19(14-11-17)28-18-7-2-1-3-8-18)26-24-25-22-20-9-5-4-6-16(20)12-15-21(22)29-24/h1-11,13-14H,12,15H2,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAASEUOOPZRVIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-4-phenoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4,7-Dimethyl-1,3-dioxo-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2874897.png)

![3-[(4-Acetyl-2-methoxyphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B2874900.png)

![Methyl 2-amino-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2874901.png)

![4-ethyl-N-(4-ethylphenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2874902.png)

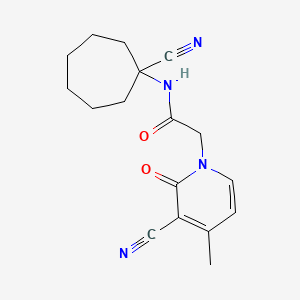

![3-{[3-(1-azepanylcarbonyl)-7-methyl-4,4-dioxo-4lambda~6~,1,2-benzothiadiazin-1(4H)-yl]methyl}benzonitrile](/img/structure/B2874903.png)

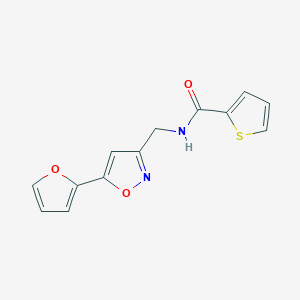

![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2874905.png)

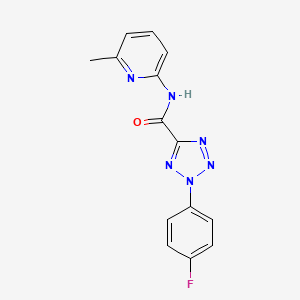

![1,7-dimethyl-8-(3-(m-tolylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2874909.png)

![N-[4-(benzylamino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2874910.png)

![2-((4-fluorophenyl)thio)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2874915.png)